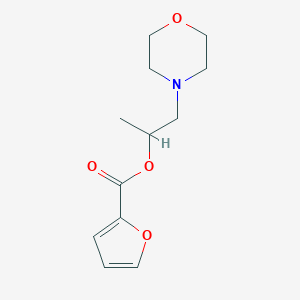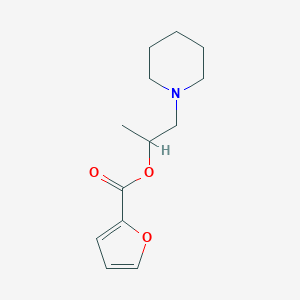![molecular formula C21H23NO2 B295144 methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether](/img/structure/B295144.png)
methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a (2E)-3-(2-methoxyphenyl)prop-2-enoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether typically involves the following steps:
Formation of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group: This can be achieved through the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Coupling of the two moieties: The final step involves the coupling of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group with the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions: methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Aplicaciones Científicas De Investigación
methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
- 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
- 1-[(2E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
Comparison: methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C21H23NO2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(E)-3-(2-methoxyphenyl)-1-(3-phenylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO2/c1-24-20-12-6-5-10-18(20)13-14-21(23)22-15-7-11-19(16-22)17-8-3-2-4-9-17/h2-6,8-10,12-14,19H,7,11,15-16H2,1H3/b14-13+ |
Clave InChI |
SVFPOOZIQQKCKN-BUHFOSPRSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C(=O)N2CCCC(C2)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE](/img/structure/B295074.png)
![1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B295076.png)


![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)

